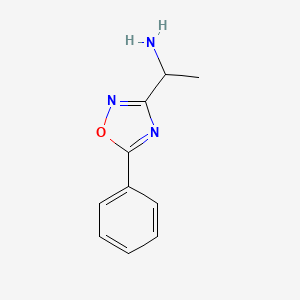

1-(5-フェニル-1,2,4-オキサジアゾール-3-イル)エタン-1-アミン

説明

“1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . A variety of spectral techniques, i.e., FT-IR (KBr, cm −1), 1 H-NMR (DMSO-d6, 400 MHz, δ ppm), mass spectra, and elemental analysis, were used to confirm the structures of synthetic analogues .Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids have been studied . It was found that 5- (3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .科学的研究の応用

農薬

1,2,4-オキサジアゾール誘導体、例えば1-(5-フェニル-1,2,4-オキサジアゾール-3-イル)エタン-1-アミンは、幅広い農業生物活性を示すことが示されています . これらの化合物は、食料安全保障を脅かす植物病気を防ぐために、効率的かつ低リスクの化学農薬の開発に使用されてきました .

抗菌剤

1,2,4-オキサジアゾール誘導体を含む化合物は、イネ植物に深刻な病気を引き起こす、Xanthomonas oryzae pv. oryzae (Xoo) およびXanthomonas oryzae pv. oryzicola (Xoc) に対して強力な抗菌効果を示しています . これらの化合物は、新規抗菌剤の発見のための潜在的な代替テンプレートとして役立つ可能性があります .

抗真菌剤

これらの化合物は、イネ植物に鞘枯病を引き起こす真菌であるRhizoctonia solani に対しても抗真菌活性を示しています .

殺線虫剤

1,2,4-オキサジアゾール誘導体は、主要な農業害虫であるネコブセンチュウの一種であるMeloidogyne incognita に対して中程度の殺線虫活性を示しています .

医薬品用途

1,2,4-オキサジアゾール環は、さまざまな治療目標を持つ活性医薬品成分で頻繁に見られる、よく知られたファーマコフォアです . 例えば、一部の1,2,4-オキサジアゾール誘導体は、がん治療に関連するヒト炭酸脱水酵素アイソフォームの選択的阻害剤として認識されています .

高エネルギー材料の開発

1,2,4-オキサジアゾールは、低芳香族性と弱い O–N 結合の存在により、高エネルギー材料の開発に使用されてきました .

蛍光染料と OLED

これらのヘテロ環は、蛍光染料と有機発光ダイオード (OLED) の開発にも使用されてきました .

殺虫剤

作用機序

Target of Action

1,2,4-Oxadiazoles have been synthesized as potential anti-infective agents with activities against bacteria, viruses, and other pathogens . The specific targets can vary depending on the exact structure of the compound and its functional groups.

Biochemical Pathways

The exact biochemical pathways affected by 1,2,4-oxadiazoles can vary widely depending on the specific compound and its targets. Some 1,2,4-oxadiazoles have been found to have anti-infective properties, suggesting they may interfere with the biochemical pathways of pathogens .

Result of Action

The result of the action of 1,2,4-oxadiazoles can vary depending on their specific targets and mode of action. Some 1,2,4-oxadiazoles have been found to have anti-infective properties, suggesting they may kill or inhibit the growth of pathogens .

生化学分析

Biochemical Properties

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxadiazole derivatives have been shown to exhibit inhibitory effects on enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The interaction between 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine and these enzymes can lead to the inhibition of bacterial growth, making it a potential candidate for antimicrobial therapies.

Cellular Effects

The effects of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have been reported to modulate the activity of signaling pathways involved in inflammation and apoptosis . By affecting these pathways, 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine can alter cell function, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases.

Molecular Mechanism

At the molecular level, 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, the binding of oxadiazole derivatives to DNA gyrase can inhibit the enzyme’s activity, preventing bacterial DNA replication . Additionally, this compound may interact with other molecular targets, leading to alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that oxadiazole derivatives can exhibit varying degrees of stability under different experimental conditions . The degradation of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine over time can influence its efficacy and safety in long-term applications. Additionally, long-term exposure to this compound may lead to changes in cellular function, which need to be carefully evaluated in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine vary with different dosages in animal models. Studies have indicated that oxadiazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and toxicological profiles of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine should be thoroughly investigated in animal models to ensure its safety and efficacy.

Metabolic Pathways

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The metabolic pathways of oxadiazole derivatives can affect their pharmacokinetics and pharmacodynamics . Understanding the metabolic fate of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is crucial for predicting its behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that influence its localization and accumulation . The distribution of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine within different cellular compartments can affect its efficacy and safety. Understanding these processes is vital for developing effective delivery strategies and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine within subcellular structures can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(11)9-12-10(14-13-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGCRZARFUVKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

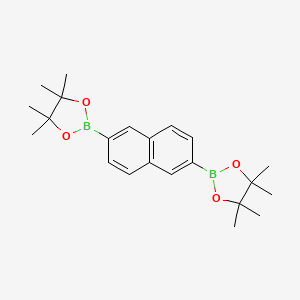

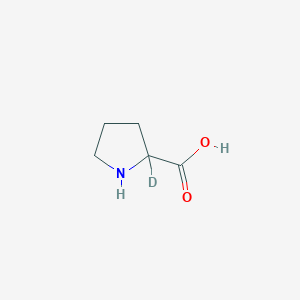

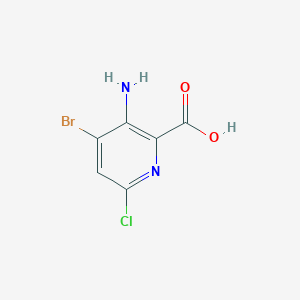

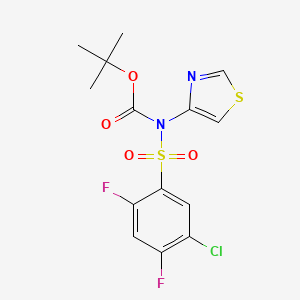

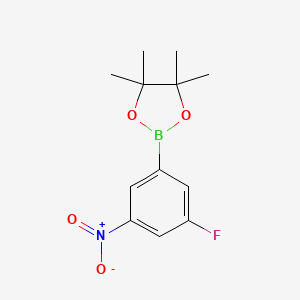

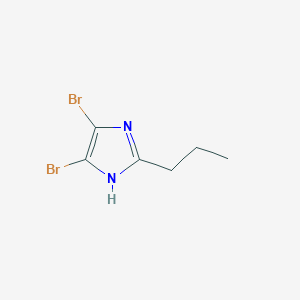

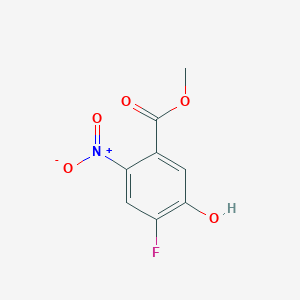

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)

![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)